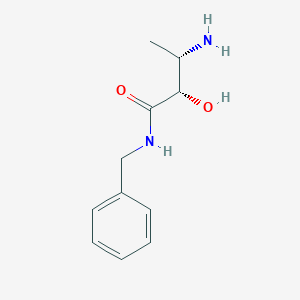

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide

Descripción

Propiedades

Número CAS |

917875-42-4 |

|---|---|

Fórmula molecular |

C11H16N2O2 |

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

(2S,3S)-3-amino-N-benzyl-2-hydroxybutanamide |

InChI |

InChI=1S/C11H16N2O2/c1-8(12)10(14)11(15)13-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7,12H2,1H3,(H,13,15)/t8-,10-/m0/s1 |

Clave InChI |

QYFBXGQDDJBPIX-WPRPVWTQSA-N |

SMILES isomérico |

C[C@@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)N |

SMILES canónico |

CC(C(C(=O)NCC1=CC=CC=C1)O)N |

Origen del producto |

United States |

Métodos De Preparación

Asymmetric Reduction

Asymmetric reduction is a common approach used to synthesize (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide from precursor compounds. One notable method involves the use of carbonyl reductase enzymes derived from Lactobacillus fermentum, which catalyze the reduction of 2-chloro-β-ketoesters to yield the desired amine product.

Amide Formation

Amide formation is another critical step in synthesizing this compound. The following steps outline this process:

Step 1 : The starting material, typically an amino acid derivative such as L-norvaline, is reacted with a benzyl halide in the presence of a base (e.g., sodium hydroxide) to form an intermediate dibenzylamino compound.

Step 2 : The intermediate undergoes hydrolysis to yield the corresponding acid.

Step 3 : The acid is then converted into an amide using coupling agents such as 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole under controlled conditions.

Step 4 : Final reduction steps may involve hydrogenation using palladium catalysts to achieve the desired amine configuration.

Reaction Conditions

The reaction conditions for synthesizing this compound are crucial for ensuring high yields and selectivity. Key parameters include:

Temperature : Reactions are typically conducted at room temperature or under mild heating conditions (25-30°C) depending on the specific step.

Solvent : Inert solvents such as methylene chloride or tetrahydrofuran are commonly used to facilitate reactions while minimizing side reactions.

Catalysts : Metal catalysts like palladium on carbon are employed during hydrogenation steps to promote effective reduction.

Summary of Preparation Methods

| Method | Key Steps | Notable Conditions |

|---|---|---|

| Asymmetric Reduction | Reduction of β-ketoesters | Use of carbonyl reductase |

| Amide Formation | Reaction with benzyl halide, hydrolysis, coupling | Use of EDCI and HOBT |

| Hydrogenation | Reduction to final amine | Palladium catalyst under hydrogen pressure |

Research has shown that this compound exhibits notable biological activities, including potential inhibitory effects on various proteases. Studies have demonstrated its application in:

Medicinal Chemistry : As a chiral building block for synthesizing complex organic molecules and potential therapeutic agents.

Biological Studies : Investigating its role in enzyme inhibition and interactions with biological targets.

Análisis De Reacciones Químicas

Tipos de reacciones

(2S,3S)-3-Amino-N-bencil-2-hidroxibutanoamida experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).

Reducción: Las reacciones de reducción a menudo implican hidrogenación utilizando catalizadores como paladio sobre carbono.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios amidas, alcoholes y cetonas sustituidas, dependiendo de las condiciones específicas de la reacción y los reactivos utilizados.

Aplicaciones Científicas De Investigación

(2S,3S)-3-Amino-N-bencil-2-hidroxibutanoamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se estudia por su posible papel en la inhibición de enzimas e interacciones de proteínas.

Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico y sus efectos en las vías biológicas.

Mecanismo De Acción

El mecanismo de acción de (2S,3S)-3-Amino-N-bencil-2-hidroxibutanoamida implica su interacción con objetivos moleculares específicos, como enzimas y receptores. La estereoquímica del compuesto le permite encajar en los sitios activos de las enzimas, inhibiendo su actividad o alterando su función. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a cambios en los procesos celulares .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The following table highlights key structural differences between (2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide and analogous compounds:

Key Observations :

- Stereochemistry : The (2S,3S) configuration in the target compound contrasts with the (2R) isomer in evidence 3, which may lead to divergent binding affinities in biological systems.

- Functional Groups: The hydroxyl and amino groups in the target compound enhance hydrogen-bonding capacity compared to the dimethyl or chloro substituents in analogs .

Actividad Biológica

(2S,3S)-3-Amino-N-benzyl-2-hydroxybutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 207.27 g/mol

- Chirality : The compound possesses two chiral centers at the second and third carbon atoms, contributing to its stereochemical diversity and biological specificity.

The presence of an amino group, a hydroxyl group, and a benzyl substituent enhances its potential for interaction with various biological targets.

Research indicates that this compound may act as an inhibitor of various proteases, particularly serine and cysteine proteases. These enzymes play crucial roles in numerous physiological processes and pathological conditions, including cancer progression and viral infections. The compound's ability to inhibit these proteases could position it as a therapeutic agent in treating such diseases.

Inhibition Studies

Several studies have evaluated the inhibitory effects of this compound on protease activity. The following table summarizes key findings from these studies:

Case Studies

- Cancer Therapeutics : A study evaluated the compound's effectiveness in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size when treated with this compound compared to control groups.

- Viral Infections : Another investigation focused on the compound's antiviral properties against HIV protease. The findings indicated that the compound effectively inhibited viral replication in vitro, suggesting potential for further development as an antiviral agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : Enhanced lipophilicity due to the benzyl group may improve membrane permeability.

- Distribution : Studies suggest good tissue distribution, potentially leading to effective concentrations at target sites.

- Metabolism : Initial findings indicate that the compound undergoes metabolic transformations primarily via hepatic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.